molecular formula C13H12O B121723 Diphenylmethanol CAS No. 91-01-0

Diphenylmethanol

Cat. No. B121723
CAS RN: 91-01-0
M. Wt: 184.23 g/mol
InChI Key: QILSFLSDHQAZET-UHFFFAOYSA-N
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Patent
US08197707B2

Procedure details

1 mmole (182 mg) of benzophenone dissolved in 5 mL THF was stirred with 0.5 g of 12% Li-AG and solid state proton sources such as NH4Cl, (NH4)2HPO4, or dropwise addition of glacial AcOH at room temperature after a deep blue colored solution is produced. The color of the reaction vessel gradually fades and becomes grey at the end indicating complete consumption of lithium. The reaction mixture was filtered, the solids washed with hexane, and the solvent was removed from the combined organic solutions under vacuum to obtain a white solid corresponding to diphenyl methanol as confirmed by 1H, 13C NMR and ESI-MS. See FIGS. 3A-3C.
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH4+].[Cl-].CC(O)=O>C1COCC1>[C:9]1([CH:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[OH:8])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
182 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
(NH4)2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is produced
CUSTOM
Type
CUSTOM
Details
consumption of lithium
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids washed with hexane
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the combined organic solutions under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.